molecular formula C12H22O2 B13528989 2-Methyl-4-(4-methylcyclohexyl)butanoic acid

2-Methyl-4-(4-methylcyclohexyl)butanoic acid

Cat. No.: B13528989
M. Wt: 198.30 g/mol
InChI Key: IKSITPRWDWTZQL-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of butanoic acid, featuring a methyl group and a methylcyclohexyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylcyclohexyl)butanoic acid typically involves the alkylation of butanoic acid derivatives with 4-methylcyclohexyl compounds. One common method includes the reaction of 4-methylcyclohexyl bromide with butanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-4-(4-methylcyclohexyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methylcyclohexyl)butanoic acid is unique due to the presence of both a methyl group and a methylcyclohexyl group, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-methyl-4-(4-methylcyclohexyl)butanoic acid

InChI

InChI=1S/C12H22O2/c1-9-3-6-11(7-4-9)8-5-10(2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14)

InChI Key

IKSITPRWDWTZQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(C)C(=O)O

Origin of Product

United States

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